2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one
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Overview
Description
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one is a synthetic organic compound with a unique structure that combines an aminomethyl group, a benzyloxy group, and a pyranone ring. This compound is of interest in various fields of research due to its potential biological activities and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyranone intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyranone ring to a dihydropyran ring.
Substitution: The aminomethyl and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Scientific Research Applications
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological activity being investigated. For example, in antimicrobial research, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)-3-(benzyloxy)-4H-pyran-4-one: Lacks the methyl group at the 6-position.
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-2-one: Has a different position for the carbonyl group.
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2-(Aminomethyl)-3-(benzyloxy)-6-methyl-4H-pyran-4-one is unique due to the specific combination of functional groups and the position of the methyl group, which can influence its reactivity and biological activity
Properties
CAS No. |
812653-99-9 |
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Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methyl-3-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C14H15NO3/c1-10-7-12(16)14(13(8-15)18-10)17-9-11-5-3-2-4-6-11/h2-7H,8-9,15H2,1H3 |
InChI Key |
KESMMQFLKNRPFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)CN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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